Piperidine, 1-(N-methyl-N-phenylglycyl)-

Physicochemical profiling Membrane permeability CNS drug-likeness

Piperidine, 1-(N-methyl-N-phenylglycyl)- (CAS 98840-89-2, synonym FC 44, IUPAC: 2-(N-methylanilino)-1-piperidin-1-ylethanone) is a synthetic piperidine derivative with the molecular formula C₁₄H₂₀N₂O and molecular weight 232.32 g/mol. The compound features a distinctive N-methyl-N-phenylglycyl amide bridge connecting the piperidine ring to a phenyl moiety, structurally classifying it within the phenylalkylpiperidine chemotype recognized for sigma receptor pharmacophore alignment.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 98840-89-2
Cat. No. B1661883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine, 1-(N-methyl-N-phenylglycyl)-
CAS98840-89-2
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCN(CC(=O)N1CCCCC1)C2=CC=CC=C2
InChIInChI=1S/C14H20N2O/c1-15(13-8-4-2-5-9-13)12-14(17)16-10-6-3-7-11-16/h2,4-5,8-9H,3,6-7,10-12H2,1H3
InChIKeyZEULBUZDQBZXEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine, 1-(N-methyl-N-phenylglycyl)- (CAS 98840-89-2): Procurement-Relevant Chemical Profile and Physicochemical Baseline


Piperidine, 1-(N-methyl-N-phenylglycyl)- (CAS 98840-89-2, synonym FC 44, IUPAC: 2-(N-methylanilino)-1-piperidin-1-ylethanone) is a synthetic piperidine derivative with the molecular formula C₁₄H₂₀N₂O and molecular weight 232.32 g/mol . The compound features a distinctive N-methyl-N-phenylglycyl amide bridge connecting the piperidine ring to a phenyl moiety, structurally classifying it within the phenylalkylpiperidine chemotype recognized for sigma receptor pharmacophore alignment . First reported by Larizza and Brancaccio in 1959 , the compound has a calculated logP of 2.07 and polar surface area (PSA) of 23.55 Ų , positioning it as a moderately lipophilic, low-PSA small molecule that conforms to Lipinski's Rule of Five parameters. It is primarily utilized as a research intermediate and screening compound, with no known ChEMBL bioactivity annotations as of current database records .

Why Piperidine, 1-(N-methyl-N-phenylglycyl)- Cannot Be Interchanged with Generic N-Acyl Piperidine Analogs


Generic substitution of Piperidine, 1-(N-methyl-N-phenylglycyl)- with structurally similar C₁₄H₂₀N₂O isomers or other N-acyl piperidine derivatives introduces uncontrolled variability in key molecular properties that directly impact assay performance and synthetic utility. The compound's N-methyl-N-phenylglycyl bridge creates a tertiary amide linkage with distinct conformational constraints, hydrogen-bonding capacity, and steric profile compared to constitutional isomers such as Piperidine, 1-(N-phenylalanyl)-, which features a primary amine and a different connectivity pattern . Furthermore, the N-methyl substitution eliminates a hydrogen bond donor present in the des-methyl analog, reducing PSA by approximately 49% (from 46.33 to 23.55 Ų) and substantially altering membrane permeability potential . These differences preclude simple interchangeability in structure-activity relationship (SAR) studies, pharmacophore-based screening campaigns, or synthetic routes where the specific tertiary amide reactivity profile is required. The quantitative evidence below establishes these differentiation dimensions with measured or calculated parameters.

Quantitative Differentiation Evidence for Piperidine, 1-(N-methyl-N-phenylglycyl)- Against Closest Analogs


Polar Surface Area: 49% Reduction Relative to Constitutional Isomer Piperidine, 1-(N-phenylalanyl)-

Piperidine, 1-(N-methyl-N-phenylglycyl)- exhibits a calculated polar surface area (PSA) of 23.55 Ų, compared to 46.33 Ų for the constitutional isomer Piperidine, 1-(N-phenylalanyl)-, which shares the identical molecular formula (C₁₄H₂₀N₂O) and molecular weight (232.32 g/mol) but differs in connectivity . This 22.78 Ų reduction (approximately 49%) arises from N-methylation eliminating a primary amine hydrogen bond donor, replacing it with a tertiary amide. PSA values below 60–70 Ų are generally associated with favorable blood-brain barrier penetration, and values below 30 Ų are considered optimal for CNS target engagement . The target compound's PSA of 23.55 Ų falls into this optimal range, whereas the comparator's PSA of 46.33 Ų remains within the permissible but less favorable zone.

Physicochemical profiling Membrane permeability CNS drug-likeness

LogP Differentiation: 0.52 Log Units More Hydrophilic Than 4-(4-Acetylaminobenzyl)piperidine Isomer

The target compound displays a calculated logP of 2.07, compared to 2.59 for 4-(4-acetylaminobenzyl)piperidine, another constitutional isomer with identical molecular formula (C₁₄H₂₀N₂O, MW 232.32) but differing in substitution pattern . The 0.52 log unit difference corresponds to an approximately 3.3-fold difference in octanol-water partition coefficient, indicating measurably higher aqueous solubility for the target compound. This difference arises from the glycyl amide bridge in the target compound versus the benzyl-piperidine connectivity in the comparator, which creates distinct electronic and solvation environments. The more balanced lipophilicity profile (logP 2.07 vs. 2.59) positions the target compound closer to the optimal logP range of 1–3 commonly targeted for oral drug-like molecules .

Lipophilicity optimization Solubility prediction Assay compatibility

Direct Head-to-Head Physicochemical Comparison with 86% Structurally Similar Diol Analog

A direct chemical analog, (3S*,4R*)-4-methyl-1-(N-methyl-N-phenylglycyl)piperidine-3,4-diol, shares the same core N-methyl-N-phenylglycyl-piperidine scaffold but adds two hydroxyl substituents and a methyl group on the piperidine ring, resulting in 86% 2D similarity . This analog has a molecular weight of 278 g/mol (vs. 232.32 for the target) and a logP of 0.85 (vs. 2.07 for the target), representing a 1.22 log unit difference and a 46 Da mass increase . The dramatic logP shift from 2.07 to 0.85 (approximately 16.6-fold difference in partition coefficient) fundamentally alters the compound's biopharmaceutical profile, while the additional hydrogen bond donors (2 vs. 1) increase PSA from 23.55 to an estimated 64.0 Ų (calculated tPSA for the analog) . For investigators conducting SAR studies around this scaffold, the unsubstituted compound serves as the essential baseline comparator to isolate the contribution of ring hydroxylation and methylation to target binding, selectivity, and pharmacokinetic behavior.

Scaffold optimization SAR studies Hit-to-lead chemistry

Sigma Receptor Pharmacophore Alignment: N-Phenylpiperidine Core with Tertiary Amide Modification

The phenylpiperidine substructure present in Piperidine, 1-(N-methyl-N-phenylglycyl)- aligns with the well-established sigma receptor pharmacophore, where a phenylpiperidine core with a lipophilic N-substituent confers high-affinity binding to sigma-1 and sigma-2 receptors . Unlike simpler N-alkyl or N-arylalkyl piperidines commonly studied as sigma ligands, this compound incorporates a glycyl amide bridge that introduces a hydrogen bond acceptor (carbonyl oxygen) in the linker region. Class-level SAR analysis indicates that phenethylpiperidines (two-carbon linker) favor sigma-1 receptors, whereas phenylpropylpiperidines (three-carbon linker) favor sigma-2 receptors . The target compound's glycyl spacer presents a unique one-carbon amide linkage that departs from both canonical scaffolds and remains pharmacologically uncharacterized in the published sigma receptor literature . This structural novelty, coupled with the established N-phenylpiperidine pharmacophore, creates a distinct chemical probe opportunity that is not duplicated by commercially available sigma ligands such as haloperidol (4-arylpiperidine) or SA 4503 (phenylalkylpiperidine ether).

Sigma receptor ligands CNS pharmacology Pharmacophore modeling

Recommended Application Scenarios for Piperidine, 1-(N-methyl-N-phenylglycyl)- Based on Quantitative Differentiation Evidence


Minimal Pharmacophoric Core for N-Phenylglycyl Piperidine SAR Studies

The compound serves as the unsubstituted baseline scaffold for structure-activity relationship (SAR) campaigns exploring the N-methyl-N-phenylglycyl piperidine chemotype. As demonstrated in Section 3, the 86% similar diol analog adds 46 Da, two hydroxyl groups, and reduces logP by 1.22 units . Systematic variation of the piperidine ring starting from this minimal core enables deconvolution of ring substitution effects on target binding, selectivity, and physicochemical properties. Researchers can use this compound as the reference standard to quantify the contribution of each substituent added during hit-to-lead optimization, ensuring that potency gains are not confounded by simultaneous changes in lipophilicity or hydrogen-bonding capacity .

Sigma Receptor Pharmacophore Probe with Unique Amide Linker Chemistry

Given the established N-phenylpiperidine sigma receptor pharmacophore and the compound's distinctive glycyl amide bridge, this compound is positioned as a novel chemical probe for investigating sigma-1/sigma-2 subtype selectivity. Unlike conventional sigma ligands that employ all-carbon alkyl linkers (phenethylpiperidines for sigma-1, phenylpropylpiperidines for sigma-2 ), the amide carbonyl in the glycyl linker introduces a hydrogen bond acceptor that may engage previously unexplored interactions within the sigma receptor binding pocket. With no known ChEMBL bioactivity data for this compound , it represents an untested chemotype for sigma receptor screening, offering the potential for novel selectivity profiles distinct from well-characterized ligands such as haloperidol, SA 4503, or siramesine.

Cell-Permeable Scaffold for Intracellular Target Screening

The compound's calculated PSA of 23.55 Ų places it within the optimal range for passive membrane permeability (PSA < 30 Ų) , making it suitable for cell-based phenotypic screening and intracellular target engagement assays. Compared to the constitutional isomer Piperidine, 1-(N-phenylalanyl)- (PSA 46.33 Ų), the target compound's 49% lower PSA predicts substantially superior cellular uptake . For screening campaigns targeting cytoplasmic or nuclear proteins, intracellular receptors, or organelle-based targets, this physicochemical advantage reduces the risk of false negatives due to permeability limitations. The moderate logP of 2.07 further supports balanced solubility and permeability, avoiding the precipitation issues associated with highly lipophilic (logP > 5) screening compounds while maintaining sufficient membrane partitioning for cellular entry .

Synthetic Intermediate for Peptidomimetic and N-Methylated Peptide Chemistry

The N-methyl-N-phenylglycyl moiety provides a protected, tertiary amide building block suitable for incorporation into N-methylated peptide sequences and peptidomimetic constructs. N-Methylation of peptide backbones is a well-established strategy to enhance proteolytic stability, improve membrane permeability, and modulate conformational preferences . The piperidine ring serves as a proline mimetic, and the pre-formed N-methyl-N-phenylglycyl-piperidine amide bond eliminates the need for difficult N-methylated amino acid coupling steps during solid-phase peptide synthesis. The compound's original synthesis, reported by Larizza and Brancaccio in 1959 via N-methylaniline chemistry , provides a validated synthetic route that can be adapted for scale-up in medicinal chemistry and process development laboratories.

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